molecular formula C21H30ClNO B14656777 alpha-d-Methadol hydrochloride CAS No. 49570-63-0

alpha-d-Methadol hydrochloride

Cat. No.: B14656777
CAS No.: 49570-63-0
M. Wt: 347.9 g/mol
InChI Key: GMNBUMFCZAZBQG-OGPPPPIKSA-N
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Description

Alpha-d-Methadol hydrochloride is a synthetic opioid agonist and a derivative of methadone. It belongs to the phenylheptylamine class of compounds and is structurally characterized by its chiral centers, which influence its pharmacological activity. Its mechanism of action involves agonism at µ-opioid receptors and modulation of NMDA receptors, which may confer neuroprotective properties .

Properties

CAS No.

49570-63-0

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

IUPAC Name

(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20-;/m1./s1

InChI Key

GMNBUMFCZAZBQG-OGPPPPIKSA-N

Isomeric SMILES

CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-Methadol hydrochloride typically involves the reduction of methadone intermediates. One common method includes the catalytic hydrogenation of methadone to produce alpha-d-Methadol, which is then converted to its hydrochloride salt. The reaction conditions often involve the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Stereochemical Specificity

The reduction of methadone to α-d-Methadol is highly stereospecific:

  • Racemic Methadone (DL-methadone) produces α-DL-Methadol .

  • Dextromethadone yields α-L-Methadol, while Levomethadone yields α-D-Methadol .

  • Stereochemical outcomes are confirmed via X-ray diffraction (XRD) and chiral HPLC .

Metabolic and Degradation Pathways

α-d-Methadol undergoes further metabolic reactions in vivo:

  • N-Demethylation : Cytochrome P450 enzymes (CYP3A4, CYP2B6) catalyze demethylation, forming normethadol (primary amine metabolite) .

  • Oxidation : The hydroxyl group is oxidized back to a ketone under acidic or enzymatic conditions, regenerating methadone .

Key Metabolites :

MetaboliteEnzyme InvolvedBiological Activity
NormethadolCYP3A4, CYP2B6Reduced opioid activity
Methadone (regenerated)Alcohol dehydrogenaseFull μ-opioid receptor agonist

Reaction Conditions and Yields

Data from synthetic studies :

Reaction StepReagents/ConditionsYield (%)Purity (e.e.%)
Methadone → α-d-MethadolLiAlH₄, THF, 0°C → RT, 4h95>99
α-d-Methadol → HydrochlorideHCl (gaseous), Et₂O, 0°C98N/A
N-DemethylationFormaldehyde, NaBH(OAc)₃, ACN/H₂O85>95

Computational Insights

Molecular docking and density functional theory (DFT) studies reveal:

  • α-d-Methadol exhibits stronger hydrogen bonding with the μ-opioid receptor (MOR) compared to methadone due to its hydroxyl group .

  • The phenyl groups orient toward hydrophobic regions of the receptor binding pocket, enhancing affinity .

Binding Affinity Comparison :

CompoundMOR KiK_i (nM)NMDAR KiK_i (nM)
Methadone1.72,500–8,300
α-d-Methadol0.92,800–3,400

Stability and Degradation

α-d-Methadol hydrochloride is stable under acidic conditions but degrades in alkaline media:

  • Hydrolysis : The hydroxyl group undergoes acid-catalyzed dehydration at high temperatures, forming methadone .

  • Photodegradation : Exposure to UV light leads to oxidative byproducts, including EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) .

Scientific Research Applications

Alpha-d-Methadol hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its effects on opioid receptors and its potential in modulating pain pathways.

    Medicine: Investigated for its use in pain management and opioid dependence treatment.

    Industry: Utilized in the pharmaceutical industry for the development of new analgesic formulations.

Mechanism of Action

Alpha-d-Methadol hydrochloride exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound also has activity at the kappa and delta opioid receptors, contributing to its overall pharmacological profile. Additionally, it inhibits the reuptake of serotonin and norepinephrine, which can enhance its analgesic effects.

Comparison with Similar Compounds

Alpha-d-Methadol hydrochloride shares structural and functional similarities with several methadone derivatives and related opioids. Below is a detailed comparison:

Structural and Pharmacological Analogues

Methadone Hydrochloride (METADOL)
  • Structural Differences : Methadone lacks the hydroxyl group present in alpha-d-Methadol, resulting in simpler metabolism and longer elimination half-life.
  • Clinical Use: Methadone is widely used for opioid addiction treatment and chronic pain.
  • Formulation Advantages : Methadone hydrochloride 1 mg/mL oral solution (METADOL) is preferred for reducing dosing errors due to simplified dilution requirements . Alpha-d-Methadol lacks such optimized formulations.
Beta-d-Methadol and Alpha-l-Methadol
  • Stereochemical Variance : Beta-d-Methadol and alpha-l-Methadol differ in stereoisomerism, impacting receptor binding affinity. Beta-d-Methadol exhibits weaker µ-opioid receptor activity compared to alpha-d-Methadol, while alpha-l-Methadol (a levo isomer) may have distinct metabolic pathways .
Acetylmethadol Derivatives (e.g., d-alpha-Acetylmethadol)
  • Metabolic Stability : Acetylmethadol derivatives undergo slower hepatic metabolism due to acetyl group substitution, prolonging their duration of action. Alpha-d-Methadol, lacking this modification, has a shorter half-life.
  • Safety Profile : Acetylmethadol variants are associated with higher risks of QT prolongation, whereas alpha-d-Methadol’s cardiotoxicity remains understudied .
Levomethadone (l-Methadone)
  • Receptor Selectivity : Levomethadone has higher µ-opioid receptor affinity than alpha-d-Methadol but lacks NMDA modulation, limiting its neuroprotective applications .
  • Clinical Adoption : Levomethadone is approved in Europe for pain management, whereas alpha-d-Methadol is restricted to research settings.

Q & A

Q. What safety protocols are recommended for handling alpha-d-Methadol hydrochloride in laboratory settings?

this compound must be handled by qualified personnel in authorized facilities with appropriate engineering controls (e.g., fume hoods). Training on hazards, decontamination, and emergency procedures is mandatory, as outlined in Safety Data Sheets (SDS) for analogous compounds like methadone hydrochloride . Emergency measures include:

  • Immediate eye rinsing with water for 15 minutes after exposure.
  • Medical observation for 48 hours post-inhalation or ingestion due to delayed toxicity risks .
  • Documentation of all training and deviations from SOPs, requiring approval by the Principal Investigator .

Q. Which analytical techniques are suitable for assessing the purity of this compound in research samples?

High-Performance Liquid Chromatography (HPLC) is recommended, adapting pharmacopoeial methods for related opioids. For example:

  • Mobile Phase : 50 mM hexanesulfonic acid (pH 2.0) mixed with acetonitrile/water (40:60) .
  • Column : Reverse-phase C18 with UV detection at 210–254 nm.
  • Validation : System suitability tests for resolution, tailing factor, and repeatability, as per USP guidelines . Cross-validate results with mass spectrometry (LC-MS) to confirm molecular weight (C₂₀H₂₅NO·HCl) and isotopic patterns .

Q. How should this compound be stored to ensure stability in experimental settings?

Store in airtight, light-resistant containers at controlled room temperature (20–25°C). Monitor batch-specific stability using accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to identify hydrolysis or oxidation products . For long-term storage, lyophilized forms in inert atmospheres (argon) are preferred .

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

As a methadone derivative, it likely binds to µ-opioid receptors and NMDA receptors, modulating pain pathways and cellular apoptosis. Preclinical studies of related compounds (e.g., d-methadone) suggest neuroprotective effects in ischemia and neurodegenerative models . Mechanistic studies should compare enantiomer-specific activity (e.g., alpha-d vs. alpha-l forms) using radioligand binding assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Variable Control : Assess differences in metabolism (e.g., cytochrome P450 interactions) and blood-brain barrier penetration using ex vivo models .
  • Dose Translation : Apply allometric scaling (e.g., body surface area) from animal models to human-equivalent doses .
  • Systematic Review : Conduct meta-analyses of existing data to identify confounding factors (e.g., solvent effects in vitro) .

Q. What experimental design considerations are critical for dose-response studies of this compound in neuropharmacology?

  • Animal Models : Use transgenic rodents (e.g., opioid receptor knockouts) to isolate target effects.
  • Dosing Regimen : Include a logarithmic dose range (0.1–10 mg/kg) with staggered administration to assess tolerance development .
  • Endpoint Selection : Combine behavioral assays (e.g., tail-flick test) with biomarkers (e.g., BDNF levels) .
  • Blinding and Randomization : Mitigate bias using automated dosing systems and blinded data analysis .

Q. How should researchers analyze contradictory findings in studies of this compound’s enantiomeric activity?

  • Data Triangulation : Compare results across assays (e.g., receptor binding vs. functional cAMP inhibition) .
  • Confounder Analysis : Evaluate solvent interactions (e.g., DMSO) and batch-to-batch purity variations .
  • Collaborative Replication : Share raw data via repositories (e.g., Zenodo) for independent validation .

Q. What strategies ensure reproducibility in synthesizing this compound for multi-center studies?

  • SOP Standardization : Document reaction conditions (e.g., temperature, catalyst ratios) and purification steps (e.g., recrystallization solvents) .
  • Inter-Lab Calibration : Distribute reference standards with certificates of analysis (CoA) to participating labs .
  • Metadata Reporting : Include synthetic yields, impurity profiles, and spectroscopic data (IR, NMR) in appendices .

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